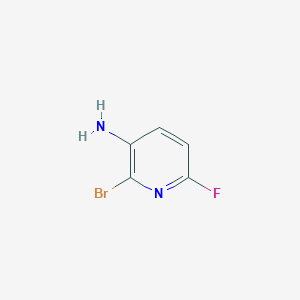

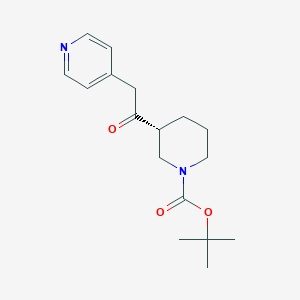

N-(4-Bromophenyl)-4-biphenylamine

Overview

Description

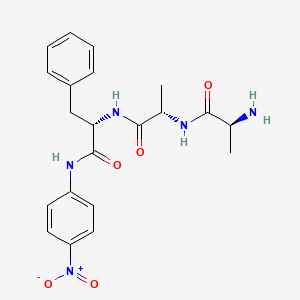

N-(4-Bromophenyl)-4-biphenylamine (BPBPA) is an organic compound that has become increasingly popular in scientific research due to its wide range of potential applications. BPBPA is a versatile compound, with the ability to be used in a variety of experiments, including those involving organic synthesis, biochemistry, and physiology. This compound has been studied extensively in recent years, and its uses are becoming more diverse and far-reaching. In

Scientific Research Applications

Herbicide Development

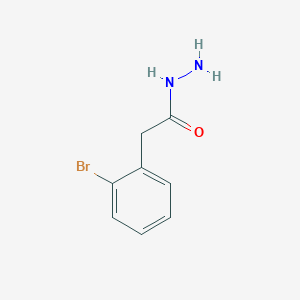

N-(2-Bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, closely related to N-(4-Bromophenyl)-4-biphenylamine, has been identified as a highly active herbicide. It shows effectiveness against various grass and broadleaf weed species and possesses low mammalian toxicity, indicating its potential as a selective postemergent herbicide in winter oilseed rape (Wu, Cheng, & Lu, 2006).

Material Science and Polymer Chemistry

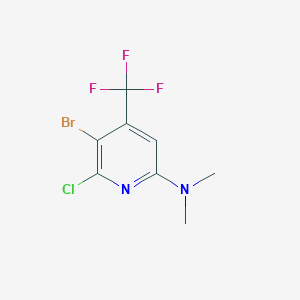

A study conducted by Delibaş and Soykan (2008) explored the synthesis of copolymers using N-(4-bromophenyl)-2-methacrylamide with n-butyl methacrylate. This research highlights the applications of this compound in the field of polymer science, particularly in understanding the reactivity ratios and thermal properties of these copolymers (Delibaş & Soykan, 2008).

Electronics and Photoluminescence

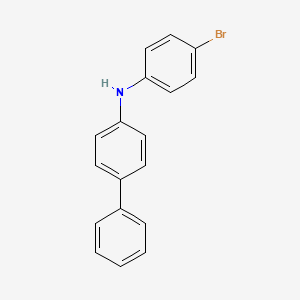

In the field of electronics and photoluminescence, Liu et al. (2011) worked on creating new Aggregation-Induced Emission Luminogens with enhanced hole-transporting properties using compounds related to this compound. This research contributes to the development of materials with potential applications in organic electronics and light-emitting diodes (Liu et al., 2011).

Drug Delivery and Medicine

In the medical field, especially in drug delivery systems and cancer treatment, the research conducted by Yılmaz, Kavaz, and Gul (2020) on Mannich bases, with variations including 4-bromophenyl, emphasizes the importance of this compound derivatives. These compounds were studied for their photon and charged particle protecting features, indicating their potential application in medical oncology and nuclear medicine (Yılmaz, Kavaz, & Gul, 2020).

Environmental and Analytical Chemistry

Fazal-ur-Rehman, Wasim, and Khan (2019) conducted a study on the antioxidant and lipoxygenase inhibition properties of 4-(4-bromophenyl)-2,2'-bipyridine and its metal complexes. This research is significant in the context of environmental chemistry and analytical methods, demonstrating the potential of this compound derivatives in these fields (Fazal-ur-Rehman, Wasim, & Khan, 2019).

properties

IUPAC Name |

N-(4-bromophenyl)-4-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN/c19-16-8-12-18(13-9-16)20-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSXVQDXXSPFHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1160294-93-8 | |

| Record name | N-(4-Bromophenyl)-4-biphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1374900.png)

![Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1374902.png)

![6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1374908.png)